Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate
CAS No.:
Cat. No.: VC17629877
Molecular Formula: C7H3ClF3NaO2S
Molecular Weight: 266.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3ClF3NaO2S |
|---|---|
| Molecular Weight | 266.60 g/mol |
| IUPAC Name | sodium;2-chloro-5-(trifluoromethyl)benzenesulfinate |
| Standard InChI | InChI=1S/C7H4ClF3O2S.Na/c8-5-2-1-4(7(9,10)11)3-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
| Standard InChI Key | ZMSIIHKFVYSJCP-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)S(=O)[O-])Cl.[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted with chlorine at position 2 and a trifluoromethyl group at position 5, with a sulfinate group (-SO₂⁻Na⁺) at position 1. The chlorine atom enhances electrophilicity, while the -CF₃ group contributes to lipophilicity and metabolic stability . The sodium counterion improves solubility in polar solvents, facilitating its use in aqueous reaction conditions.
Substituent Effects
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Chlorine (Position 2): Increases electron density at the ortho position, directing electrophilic substitutions to the para position relative to the sulfinate group.
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Trifluoromethyl (Position 5): Introduces steric bulk and electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution reactions .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄ClF₃NaO₂S |
| Molecular Weight | 281.61 g/mol |
| IUPAC Name | Sodium 2-chloro-5-(trifluoromethyl)benzenesulfinate |
| Solubility | >50 mg/mL in water (20°C) |
| Melting Point | 215–220°C (decomposes) |
The high solubility in water is attributed to the ionic sulfinate group, while the -CF₃ group reduces solubility in nonpolar solvents .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves sulfonation of 2-chloro-5-(trifluoromethyl)benzene derivatives. A common approach includes:
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Chlorination: Introduction of chlorine at position 2 using Cl₂ or SO₂Cl₂ under Friedel-Crafts conditions.
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Trifluoromethylation: Installation of -CF₃ via Ullmann coupling or direct fluorination .
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Sulfonation: Reaction with sulfur trioxide (SO₃) or chlorosulfonic acid, followed by neutralization with sodium hydroxide .
Example Protocol
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Starting Material: 2-Chloro-5-(trifluoromethyl)benzene (10 mmol) is dissolved in dichloromethane.
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Sulfonation: Add chlorosulfonic acid (15 mmol) dropwise at 0°C, stir for 4 hours.
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Neutralization: Quench with NaOH (2M), extract with ethyl acetate, and crystallize to obtain the sodium sulfinate .
Industrial Scalability
Large-scale production employs continuous-flow reactors to optimize heat transfer and minimize byproducts. Key parameters include:
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Temperature: 50–80°C to prevent decomposition.
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Pressure: 1–2 atm for safe handling of gaseous byproducts.
Reactivity and Applications
Nucleophilic Substitutions
The sulfinate group acts as a nucleophile, displacing halides in SN2 reactions. For example, reaction with aryl iodides forms biaryl sulfones, pivotal in drug discovery .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable C–S bond formation. A case study demonstrated synthesis of a tyrosine kinase inhibitor using this compound as a coupling partner .
Pharmaceutical Applications
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Anticancer Agents: Derivatives inhibit topoisomerase II, with IC₅₀ values <10 µM in leukemia cell lines .
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Antimicrobials: Modifications yield compounds effective against methicillin-resistant Staphylococcus aureus (MRSA) .
Comparative Analysis with Structural Analogs
| Compound | Molecular Weight | Key Applications |
|---|---|---|
| Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate | 240.19 g/mol | Organic synthesis probes |
| 2-Chloro-5-(trifluoromethyl)pyridine | 181.55 g/mol | Agrochemical intermediates |
The trifluoromethyl group in the target compound enhances metabolic stability compared to methoxycarbonyl analogs, broadening therapeutic applicability .
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